
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound with a unique structure that includes a thiazepane ring, a cyclohexenyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexenyl ethylamine precursor. This precursor is then reacted with a thiazepane derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium on carbon
Nucleophiles: Hydroxide ions, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
Molecular Formula : C13H17N3O2S
Molecular Weight : 281.36 g/mol
CAS Number : Not specifically listed but closely related compounds are referenced.
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide involves multi-step reactions starting from cyclohexenyl ethylamine precursors. The typical reaction conditions include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the formation of the thiazepane ring structure. Industrial production may utilize continuous flow reactors to optimize yield and minimize waste .
Scientific Research Applications
This compound demonstrates a range of applications in scientific research:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its unique functional groups that can participate in nucleophilic substitutions and other transformations.
Biology
Research indicates potential biological activities, particularly in antimicrobial and anticancer studies. Preliminary findings suggest that derivatives of thiazepane compounds can inhibit specific enzymes involved in inflammatory pathways .
Medicine
The compound is being investigated for its therapeutic effects. Its mechanism of action may involve modulation of enzymatic activity and receptor interactions, which could lead to anti-inflammatory effects similar to other thiazepane derivatives .
This compound exhibits several notable biological activities:
Anti-inflammatory Effects
Studies have shown that thiazepane derivatives can inhibit COX-2 enzyme activity, leading to reduced inflammation in animal models. This suggests potential applications in treating inflammatory diseases .
Anticancer Properties
Recent investigations into similar compounds reveal significant anticancer activity against various cancer cell lines. For example, one study reported percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types .
Case Studies
Industrial Applications
Beyond its scientific research implications, this compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for customization in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide include:
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
Uniqueness
What sets this compound apart is its unique combination of a thiazepane ring and a cyclohexenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C13H17N3O2S
- Molecular Weight : 281.36 g/mol
- CAS Number : Not specifically listed but closely related compounds are referenced.
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting inflammatory processes.
- Receptor Modulation : It may interact with various receptors, including those involved in pain and inflammation, similar to other thiazepane derivatives.
1. Anti-inflammatory Effects
Research indicates that thiazepane derivatives can exhibit anti-inflammatory properties. For instance, a study demonstrated that compounds with similar structures inhibited COX-2 enzyme activity, leading to reduced inflammation in animal models .
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. A related study on thiazepane derivatives reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
3. Anticancer Potential
Some thiazepane derivatives have been investigated for their anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, particularly by modulating pathways associated with cell survival and proliferation .
Case Studies
Discussion
The biological activity of this compound is supported by various studies highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The mechanisms likely involve modulation of enzymatic pathways and receptor interactions.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c17-13-7-9-19-10-12(16-13)14(18)15-8-6-11-4-2-1-3-5-11/h4,12H,1-3,5-10H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFXNACXRHXDGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.